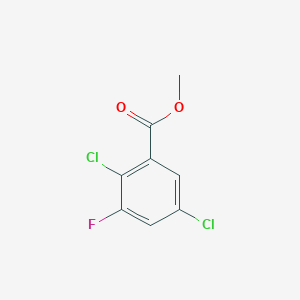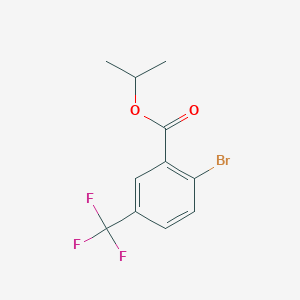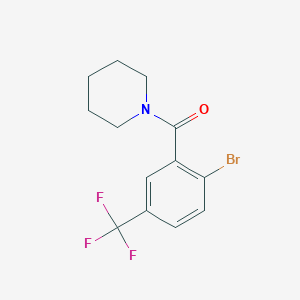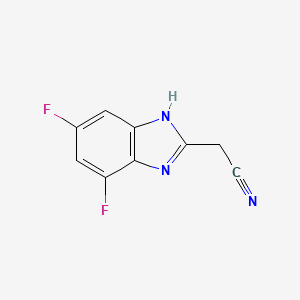
2-(Cyanomethyl)-5,7-difluorobenzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyanomethyl)-5,7-difluorobenzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities, including antiviral, antifungal, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyanomethyl)-5,7-difluorobenzimidazole typically involves the reaction of 5,7-difluoro-2-nitroaniline with cyanomethyl reagents under specific conditions. One common method is the reduction of 5,7-difluoro-2-nitroaniline to 5,7-difluoro-2-aminobenzimidazole, followed by the introduction of the cyanomethyl group using cyanomethyl halides in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems can also enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyanomethyl)-5,7-difluorobenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The fluorine atoms in the benzimidazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated benzimidazole derivatives, while reduction can produce aminomethyl benzimidazole compounds. Substitution reactions can result in a variety of functionalized benzimidazole derivatives with different biological activities.
Aplicaciones Científicas De Investigación
2-(Cyanomethyl)-5,7-difluorobenzimidazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential antiviral and anticancer properties make it a candidate for biological studies.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and viral infections.
Industry: It is used in the development of new materials with specific chemical and physical properties.
Mecanismo De Acción
The mechanism of action of 2-(Cyanomethyl)-5,7-difluorobenzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and fluorine groups can enhance the compound’s binding affinity to these targets, leading to the inhibition of enzymatic activity or modulation of receptor function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-(Cyanomethyl)benzimidazole: Lacks the fluorine substituents, which may result in different biological activity and stability.
5,7-Difluorobenzimidazole:
2-(Cyanomethyl)-5-fluorobenzimidazole: Contains only one fluorine atom, which can influence its chemical properties and interactions.
Uniqueness
2-(Cyanomethyl)-5,7-difluorobenzimidazole is unique due to the presence of both cyano and fluorine groups, which confer enhanced chemical stability and biological activity. This combination of functional groups makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.
Propiedades
IUPAC Name |
2-(4,6-difluoro-1H-benzimidazol-2-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2N3/c10-5-3-6(11)9-7(4-5)13-8(14-9)1-2-12/h3-4H,1H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIIBJVVTYBCKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)CC#N)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-3-[4-(Propan-2-yl)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B6356466.png)

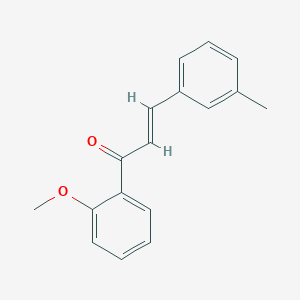
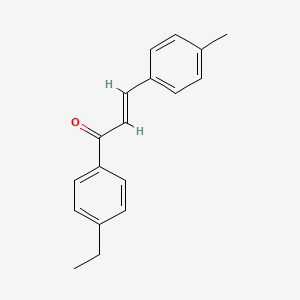
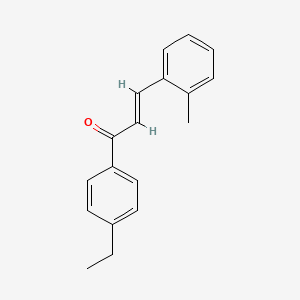
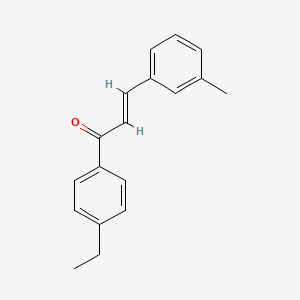

![4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6356522.png)
